molecular formula C7H7Cl2F3N2 B6187125 [3-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride CAS No. 2639444-33-8

[3-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride

Cat. No.: B6187125
CAS No.: 2639444-33-8
M. Wt: 247
InChI Key:
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Description

[3-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is an organic compound with the molecular formula C7H7ClF3N2·HCl It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position

Preparation Methods

The synthesis of [3-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves a multi-step process:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-4-(trifluoromethyl)nitrobenzene. This is achieved by nitration of 3-chloro-4-(trifluoromethyl)toluene.

    Reduction: The nitro group in 3-chloro-4-(trifluoromethyl)nitrobenzene is then reduced to an amino group, forming 3-chloro-4-(trifluoromethyl)aniline.

    Hydrazine Formation: The aniline derivative is then reacted with hydrazine hydrate to form [3-chloro-4-(trifluoromethyl)phenyl]hydrazine.

    Hydrochloride Formation: Finally, the hydrazine compound is treated with hydrochloric acid to yield this compound.

Chemical Reactions Analysis

[3-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium in coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[3-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and hydrazine moiety contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

[3-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride can be compared with other phenylhydrazine derivatives, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [3-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride involves the reaction of 3-chloro-4-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid.", "Starting Materials": [ "3-chloro-4-(trifluoromethyl)aniline", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "To a solution of 3-chloro-4-(trifluoromethyl)aniline in hydrochloric acid, hydrazine hydrate is added dropwise with stirring.", "The reaction mixture is heated to reflux for several hours.", "The resulting precipitate is filtered and washed with water.", "The product is then recrystallized from ethanol to obtain [3-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride." ] }

CAS No.

2639444-33-8

Molecular Formula

C7H7Cl2F3N2

Molecular Weight

247

Purity

95

Origin of Product

United States

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